
Triethylene glycol monobutyl ether
Overview
Description
Levopropoxyphene napsylate, anhydrous, is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication for the treatment of cough and associated respiratory tract disorders. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s.
Preparation Methods
The synthesis of levopropoxyphene involves several steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to produce the amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to yield levopropoxyphene.
Industrial production methods would typically involve these steps but on a larger scale, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Levopropoxyphene napsylate undergoes various chemical reactions:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride can reduce levopropoxyphene to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Levopropoxyphene napsylate has been studied for various applications:
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research has focused on its interactions with biological receptors, particularly in the context of its antitussive properties.
Medicine: Although it was primarily used as an antitussive, its pharmacological profile has been explored for potential analgesic effects.
Industry: The compound’s synthesis and reactions are of interest in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Levopropoxyphene exerts its effects primarily through its action on the central nervous system. It binds to specific receptors in the brain, reducing the cough reflex. Unlike its enantiomer, dextropropoxyphene, which has analgesic effects, levopropoxyphene’s primary action is antitussive. It binds poorly to the sigma-1 receptor, which differentiates its mechanism from other antitussives .
Comparison with Similar Compounds
Levopropoxyphene is compared with other similar compounds such as:
Dextropropoxyphene: The enantiomer with analgesic properties.
Propoxyphene: The racemic mixture of levopropoxyphene and dextropropoxyphene.
Dextromethorphan: Another antitussive with a different mechanism of action.
Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects, unlike dextropropoxyphene .
Biological Activity
Triethylene glycol monobutyl ether (TGBE), a compound with the chemical formula and CAS number 143-22-6, is widely used in various industrial applications, including solvents, coatings, and cleaning agents. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological effects of TGBE based on diverse research findings, including toxicity studies, dermal absorption, and its impact on cellular functions.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 206.3 g/mol
- Boiling Point: 278°C
- Melting Point: -35°C
- Solubility: Miscible in water
Applications:
- Used as a solvent in inks, coatings, and hydraulic fluids.
- Acts as a plasticizer and coupling agent in various formulations.
- Employed in automotive care products and cleaning agents .
Acute Toxicity Studies
Research indicates that TGBE exhibits low acute toxicity. In studies involving rats:
- Oral doses of 3% in water showed no signs of toxicity, while 10% led to mortality by day 12 .
- Inhalation exposure to aerosolized TGBE at concentrations up to 1 g/m³ for six hours daily over nine days did not result in observable toxicity .
Dermal Absorption and Skin Irritation
A significant study assessed TGBE's ability to penetrate human skin:
- Human skin samples exposed to TGBE showed that it penetrated at rates significantly slower than monoethylene glycol ethers, indicating a reduced potential for systemic toxicity .
- Skin irritation studies revealed minimal injury to rabbit eyes and no significant skin irritation .
Long-term Exposure Studies
Long-term studies have provided insights into the chronic effects of TGBE:
- Rats fed diets containing 4% TGBE for two years exhibited no significant toxic effects .
- Prolonged exposure to supersaturated vapor did not result in treatment-related effects over 13 months .
Recent studies have explored the cellular mechanisms affected by TGBE:
- Cytotoxicity: In vitro studies demonstrated that glycol ethers, including TGBE, induced cytotoxicity at high concentrations (mM range) in stem cell-derived cardiomyocytes and hepatocytes. However, effects were generally observed at concentrations lower than those required for ethylene glycol-based compounds .
- Gene Expression Modulation: TGBE has been shown to up-regulate virulence-associated genes in Streptococcus mutans, a bacterium linked to dental caries. This suggests that TGBE may influence microbial behavior in oral environments, potentially impacting biofilm formation .
Summary of Key Findings
Study Type | Findings |
---|---|
Acute Toxicity | No toxicity at 3% oral dose; mortality at 10%. |
Dermal Absorption | Slower penetration through human skin compared to monoethylene glycol ethers. |
Long-term Exposure | No significant toxic effects observed in rats over two years at dietary levels of 4%. |
Cellular Effects | Induced cytotoxicity at high concentrations; up-regulation of genes related to biofilm formation. |
Case Studies
- Dermal Exposure Assessment :
- Microbial Interaction :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of triethylene glycol monobutyl ether (TGBE) relevant to experimental design?
TGBE (CAS 143-22-6) is a glycol ether with the molecular formula C10H22O4, molecular mass 206.15 g/mol, boiling point 278°C, and density 0.989 g/cm³ at 20°C . Its water solubility and miscibility with organic solvents make it suitable for formulations requiring hydrophilic-lipophilic balance. Researchers should prioritize purity verification (≥97% by GC-MS) and storage in inert containers to avoid hydrolysis or oxidation .
Q. What standardized methods are recommended for identifying and quantifying TGBE in laboratory samples?
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize using a polar capillary column (e.g., DB-WAX) and electron ionization mode. Calibrate with certified reference materials (CRMs) to minimize matrix effects .
- Fourier-Transform Infrared Spectroscopy (FTIR): Characterize functional groups (e.g., -OH stretching at 3400 cm⁻¹, ether C-O-C at 1100 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 210 nm for aqueous samples .
Q. How should TGBE be handled to mitigate laboratory exposure risks?
- Engineering Controls: Use fume hoods with face velocity ≥0.5 m/s to limit inhalation of vapors (flashpoint: 143°C) .
- Personal Protective Equipment (PPE): Nitrile gloves (≥0.11 mm thickness) and chemical goggles to prevent dermal/ocular irritation .
- Waste Disposal: Neutralize with alkaline solutions (e.g., 1M NaOH) before incineration to avoid releasing toxic alkoxy acids .
Advanced Research Questions
Q. How can researchers reconcile conflicting toxicity data from in vivo studies on TGBE?
Conflicting results (e.g., testicular toxicity vs. no observed adverse effects) often arise from species-specific metabolic pathways or exposure durations. Methodological approaches include:
- Benchmark Dose (BMD) Modeling: Apply U.S. EPA guidelines to derive point-of-departure values, accounting for interspecies variability and uncertainty factors .
- Comparative Metabolomics: Analyze urinary metabolites (e.g., butoxyacetic acid) in rodents vs. human hepatocyte models to identify critical toxicity pathways .
Q. What experimental designs are optimal for assessing TGBE’s environmental fate in aquatic systems?
- Biodegradation Studies: Use OECD 301F respirometry with activated sludge inoculum to measure biochemical oxygen demand (BOD) over 28 days. TGBE’s half-life in water is >60 days due to ether bond stability, but bioaugmentation with Serratia spp. accelerates degradation .
- Adsorption Modeling: Apply Freundlich isotherms to quantify soil-water partitioning coefficients (Kd), which correlate with organic carbon content (log Koc ≈ 1.5) .
Q. How can researchers address uncertainties in TGBE’s reproductive toxicity mechanisms?
- In Vitro Assays: Use Leydig cell cultures to assess testosterone suppression via LC-MS quantification of steroidogenic enzymes (e.g., 17β-HSD) .
- Transgenerational Studies: Expose Caenorhabditis elegans to subchronic TGBE doses (10–100 ppm) and evaluate F2 progeny for developmental abnormalities via RNA-seq .
Q. What advanced analytical techniques resolve TGBE’s phase partitioning in vapor/aerosol mixtures?
- Miniaturized Sampling Systems: Deploy Helmholtz-Zentrum’s low-flow (0.5 L/min) inhalable aerosol samplers with XAD-7 sorbent tubes. Analyze using thermal desorption-GC-MS to distinguish vapor (TGBE) vs. particulate (degradation byproducts) phases .
Q. Data Contradiction Analysis
Q. How to interpret discrepancies in TGBE’s hematotoxicity across studies?
Dodd et al. (1983) reported no hemolytic anemia in Fischer 344 rats at 50 ppm (90-day inhalation), while later studies noted erythrocyte fragility at similar doses. Key considerations:
- Dose Metrics: Adjust for alveolar ventilation rates (rat vs. human) using physiologically based pharmacokinetic (PBPK) models .
- Confounding Factors: Control for co-exposure to glycol ether metabolites (e.g., ethylene glycol) in feed or bedding .
Q. Methodological Tables
Table 1. Critical Physicochemical Properties of TGBE
Property | Value | Method (Reference) |
---|---|---|
Boiling Point | 278°C | ASTM D1078 |
log Kow | 1.2 | OECD 117 HPLC |
Vapor Pressure | 0.01 mmHg at 25°C | EPA EPI Suite |
Table 2. Toxicity Endpoints from Key Studies
Study | Species | Exposure Route | LOEL (mg/kg/day) | Critical Effect |
---|---|---|---|---|
Dodd et al. (1983) | Rat (F344) | Inhalation | 200 | Testicular atrophy |
Tyler (1984) | Human | Dermal | 100 | Erythema |
Properties
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBPKKZHLDDMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TRIETHYLENE GLYCOL MONOBUTYL ETHER | |
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DSSTOX Substance ID |
DTXSID7021520 | |
Record name | 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | |
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Molecular Weight |
206.28 g/mol | |
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Physical Description |
Liquid, Colorless liquid; [ICSC] Colorless to yellow hygroscopic liquid; [CHEMINFO] Faintly yellow-green liquid; [MSDSonline], COLOURLESS LIQUID. | |
Record name | Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- | |
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Boiling Point |
278 °C, Freezing point: -47.6 °C. BP: decomposes. Combustible | |
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Flash Point |
290 °F (143 °C) (CLOSED CUP), 143 °C c.c. | |
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Solubility |
Very soluble in ethanol, methanol, Miscible with water., Solubility in water: miscible | |
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Density |
0.9890 g/cu cm at 20 °C, Relative density (water = 1): 0.98 (25 °C) | |
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Vapor Pressure |
0.0025 [mmHg], 2.50X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |
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Color/Form |
Colorless liquid | |
CAS No. |
143-22-6 | |
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Melting Point |
Freezing point: -35.2 °C, -35 °C | |
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Synthesis routes and methods
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